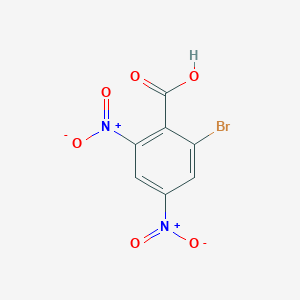

2-Bromo-4,6-dinitrobenzoic acid

Description

Contextualization within Halogenated and Nitroaromatic Benzoic Acid Chemistry

2-Bromo-4,6-dinitrobenzoic acid is a member of the broader class of halogenated and nitroaromatic benzoic acids. The properties and reactivity of these molecules are dictated by the electronic effects of their substituents. Halogens, like bromine, are electronegative and exhibit a deactivating, yet ortho-, para-directing influence on electrophilic aromatic substitution due to their ability to donate a lone pair of electrons. pressbooks.pub Conversely, the nitro group is a powerful electron-withdrawing group, strongly deactivating the aromatic ring towards electrophilic substitution and directing incoming groups to the meta position. nih.gov

The presence of both a halogen and multiple nitro groups on the benzoic acid framework creates a complex interplay of these electronic effects. The carboxylic acid group is also deactivating and meta-directing. docbrown.info In this compound, the positions of these functional groups significantly influence the molecule's acidity, reactivity, and potential for further functionalization. The electron-withdrawing nature of the nitro groups, in conjunction with the bromine atom, enhances the acidity of the carboxylic acid compared to benzoic acid itself. chemcess.com

The study of halogenated nitroaromatic acids has been instrumental in understanding reaction mechanisms and the intricate balance of electronic and steric effects in aromatic systems. These compounds serve as valuable substrates in nucleophilic aromatic substitution reactions, where the electron-deficient ring is susceptible to attack by nucleophiles.

Historical Perspective and Initial Research Trajectories

Early research likely focused on the preparation of such polysubstituted benzene (B151609) derivatives to understand the directing effects of different functional groups. The synthesis would typically involve the nitration and bromination of a suitable precursor, such as toluene, followed by oxidation of the methyl group to a carboxylic acid. For instance, the synthesis of related compounds like 2-bromo-4-nitrotoluene (B188816) involves the bromination of 4-nitrotoluene. youtube.com The sequence of these reactions is critical to achieving the desired substitution pattern.

More recent research has touched upon related compounds. For example, 2-Bromo-4,6-dinitroaniline (B162937), a closely related structure, has been identified as a metabolite of the azo dye Disperse Blue 79 and has been studied for its biological activities. scbt.comsigmaaldrich.com This highlights the continued relevance of understanding the chemistry of such dinitro-halogenated aromatics.

Structural Features and Their Fundamental Chemical Implications

Key Structural Features:

Carboxylic Acid Group (-COOH): This group is electron-withdrawing and acidic. Its presence allows for the formation of salts and esters. docbrown.info

Bromine Atom (-Br): As a halogen, bromine is electronegative and introduces a degree of polarity to the C-Br bond. pressbooks.pub It is a deactivating group but directs incoming electrophiles to the ortho and para positions.

Nitro Groups (-NO2): These are strongly electron-withdrawing and deactivating groups, making the aromatic ring electron-poor. nih.gov This electron deficiency is a critical factor in the compound's reactivity.

The combined electron-withdrawing effects of the two nitro groups and the bromine atom significantly increase the acidity of the carboxylic acid proton. Furthermore, the electron-poor nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, a key reaction pathway for this class of compounds. The steric bulk of the ortho-bromine atom can also influence the reactivity of the adjacent carboxylic acid group.

Interactive Data Table: Physicochemical Properties of Related Nitrobenzoic Acids

To understand the influence of the nitro group position on the properties of benzoic acid, the following table provides data for the three isomers of mononitrobenzoic acid. This contextualizes the expected properties of the more complex this compound.

| Property | 2-Nitrobenzoic Acid | 3-Nitrobenzoic Acid | 4-Nitrobenzoic Acid |

| Molar Mass ( g/mol ) | 167.12 | 167.12 | 167.12 |

| Melting Point (°C) | 148 | 142 | 240 |

| Density (g/cm³) | 1.575 | 1.494 | 1.61 |

| Water Solubility ( g/100 mL) | 0.75 (at 25 °C) | 0.24 (at 15 °C) | 0.02 (at 15 °C) |

| Dissociation Constant, Ka | 6.1 x 10⁻³ (at 18 °C) | 3.48 x 10⁻⁴ (at 25 °C) | 3.93 x 10⁻⁴ (at 25 °C) |

Data sourced from Chemcess. chemcess.com

Significance in Advanced Chemical Synthesis and Methodological Development

This compound and its derivatives serve as important intermediates in organic synthesis. The highly functionalized nature of the molecule allows for a range of chemical transformations, making it a valuable building block for the construction of more complex molecular targets.

One of the primary applications of such electron-deficient aromatic compounds is in nucleophilic aromatic substitution (SNAr) reactions . The bromine atom can be displaced by a variety of nucleophiles, a reaction facilitated by the presence of the strongly electron-withdrawing nitro groups. This allows for the introduction of new functional groups at the 2-position of the benzene ring.

Furthermore, the carboxylic acid group can be converted into other functionalities. For example, it can be reduced to an alcohol or converted to an acyl chloride, which is a more reactive species for acylation reactions. The nitro groups themselves can be reduced to amino groups, opening up another avenue for further derivatization, such as the formation of amides or the synthesis of heterocyclic compounds.

The study of the reactivity of this compound contributes to the broader understanding of reaction mechanisms in polysubstituted aromatic systems. The interplay of electronic and steric effects in this molecule provides a valuable case study for developing and refining synthetic methodologies. For instance, the synthesis of related compounds like 2-bromo-4,6-dinitroaniline is of interest in the context of producing various organic compounds, including dyes. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,6-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O6/c8-4-1-3(9(13)14)2-5(10(15)16)6(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPZAEXSGILFAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376603 | |

| Record name | 2-bromo-4,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95192-60-2 | |

| Record name | 2-Bromo-4,6-dinitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95192-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-4,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Synthesis of 2 Bromo 4,6 Dinitrobenzoic Acid

Regioselective Nitration Approaches to Benzoic Acid Precursors

The introduction of nitro groups onto an aromatic ring is a classic example of electrophilic aromatic substitution. The position of nitration is heavily influenced by the directing effects of the substituents already present on the ring.

Direct Nitration Strategies and Reagent Systems

The direct nitration of benzoic acid typically yields m-nitrobenzoic acid as the major product. quora.comvedantu.com This is because the carboxylic acid group (-COOH) is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack and directs incoming electrophiles to the meta position. vedantu.comyoutube.com The deactivation occurs because the carboxyl group pulls electron density from the aromatic ring, making it less nucleophilic. youtube.com The meta-directing effect arises from the relative stability of the carbocation intermediates (arenium ions) formed during the reaction; the meta intermediate is less destabilized than the ortho and para intermediates. youtube.com

Common nitrating agents include a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid". rsc.orgtruman.edu The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction. youtube.comnih.gov Another approach involves using potassium nitrate (B79036) in the presence of sulfuric acid, which generates the nitronium ion in situ. youtube.com

To achieve dinitration, specifically to obtain 3,5-dinitrobenzoic acid, more forcing conditions are necessary. This typically involves heating benzoic acid with fuming nitric acid and concentrated sulfuric acid. orgsyn.org The introduction of the first nitro group further deactivates the ring, making the second nitration step more difficult. quora.com

| Reagent System | Substrate | Product | Conditions |

| Conc. HNO₃ / Conc. H₂SO₄ | Benzoic Acid | m-Nitrobenzoic Acid | Controlled temperature, often below 6°C to minimize side products. rsc.orgtruman.edu |

| KNO₃ / H₂SO₄ | Benzoic Acid | m-Nitrobenzoic Acid | Temperature maintained around 50-60°C. youtube.com |

| Fuming HNO₃ / Conc. H₂SO₄ | Benzoic Acid | 3,5-Dinitrobenzoic Acid | Elevated temperatures (e.g., 70-90°C, followed by heating up to 145°C). orgsyn.org |

Protecting Group Chemistry in Nitration Sequences

In some synthetic routes, protecting groups can be employed to control the regioselectivity of nitration. A common strategy involves converting the carboxylic acid to an ester, such as methyl benzoate (B1203000), prior to nitration. youtube.comorgsyn.org The ester group is also a meta-director, but nitration of methyl benzoate can sometimes offer better yields and cleaner reactions for producing the meta-nitro product. youtube.comorgsyn.org Following nitration, the ester can be hydrolyzed back to the carboxylic acid. orgsyn.org This two-step process of protection (esterification) and deprotection (hydrolysis) can be an effective way to manage the reactivity and selectivity of the nitration reaction. organic-chemistry.orglibretexts.org

Selective Bromination Techniques for Aromatic Systems

The introduction of a bromine atom onto the aromatic ring is another critical step. The position of bromination is dictated by the directing effects of the substituents already present.

Directed Bromination Methods

Directed bromination methods utilize the existing functional groups on the aromatic ring to guide the incoming bromine electrophile to a specific position. In the context of synthesizing 2-bromo-4,6-dinitrobenzoic acid, the starting material would likely be 3,5-dinitrobenzoic acid. The two nitro groups are strong deactivating and meta-directing groups. quora.com Therefore, they will direct the incoming bromine to the C2 position (ortho to one nitro group and meta to the other).

Various brominating agents can be used, including molecular bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃. makingmolecules.com For highly deactivated aromatic compounds, more reactive brominating systems may be necessary. organic-chemistry.orgscirp.org One such system involves the use of bromine and nitric acid in concentrated sulfuric acid. scirp.org N-Bromosuccinimide (NBS) is another common and often more selective brominating agent, which can be used with various catalysts or under specific conditions to achieve the desired regioselectivity. organic-chemistry.orgnih.gov

Ortho- and Para-Directing Group Influences on Bromination

In a different synthetic approach, one might start with a precursor where an activating, ortho-, para-directing group is present to facilitate bromination at a specific position before subsequent nitration and functional group manipulation. For example, if one were to synthesize 4-bromo-3-nitrobenzoic acid, a possible route could involve the bromination of benzene to bromobenzene (B47551), followed by acylation to 4-bromoacetophenone, oxidation to 4-bromobenzoic acid, and finally nitration. quora.com In this sequence, the bromine atom directs the incoming acyl group mainly to the para position. quora.com

The interplay between different directing groups is crucial. When multiple substituents are present, their combined influence determines the final position of substitution.

Carboxylic Acid Functionalization Strategies

The carboxylic acid group is a versatile functional handle that can be introduced or modified at various stages of the synthesis. One common strategy is the oxidation of an alkyl group attached to the aromatic ring. For instance, a methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. quora.com

Another approach involves the hydrolysis of a nitrile (-CN) group. For example, 2-bromo-4-nitrobenzonitrile (B1358633) can be hydrolyzed to 2-bromo-4-nitrobenzoic acid using aqueous sulfuric acid at elevated temperatures.

Furthermore, the carboxylic acid itself can be used to direct reactions. Recent advances in metallaphotoredox catalysis have shown that aryl carboxylic acids can undergo decarboxylative functionalization, allowing for the introduction of various groups, including halogens. nih.gov While not a direct route to the target molecule, this highlights the broad utility of the carboxylic acid group in synthetic organic chemistry.

Oxidation of Alkyl-Substituted Precursors (e.g., methyl to carboxylic acid)

One common and effective strategy for synthesizing this compound involves the oxidation of a corresponding alkyl-substituted precursor, most notably 2-bromo-4,6-dinitrotoluene. In this approach, the methyl group attached to the benzene ring is converted into a carboxylic acid group.

This transformation is typically achieved using strong oxidizing agents. Potassium permanganate (KMnO4) is a frequently employed reagent for this purpose. The reaction is generally carried out in an aqueous medium, and the conditions, such as temperature and reaction time, are carefully controlled to ensure complete oxidation and to minimize side reactions. The oxidation of 4-bromoacetophenone with KMnO4 to produce 4-bromobenzoic acid is a related example of this type of transformation. quora.com

Another powerful oxidizing agent that can be utilized is a mixture of sodium dichromate (Na2Cr2O7) and sulfuric acid (H2SO4). This combination, known as Jones oxidation, provides a robust method for the conversion of primary and secondary alcohols to carboxylic acids and ketones, respectively, and can be adapted for the oxidation of alkyl arenes.

A general representation of this oxidation reaction is as follows:

2-Bromo-4,6-dinitrotoluene + Oxidizing Agent → this compound

The choice of oxidizing agent and reaction conditions is critical for optimizing the yield and purity of the final product.

Grignard Reaction and Carbon Dioxide Quenching Routes

An alternative synthetic pathway involves the use of a Grignard reagent. This method is particularly useful when starting from an aryl halide. The process begins with the formation of a Grignard reagent from a suitable brominated and nitrated benzene derivative. For instance, reacting an appropriate bromo-dinitrophenyl magnesium halide with carbon dioxide (in the form of dry ice) leads to the formation of a magnesium carboxylate salt. Subsequent acidification of this salt with a strong acid, such as aqueous sulfuric acid, yields the desired this compound. youtube.com

The key steps in this route are:

Formation of the Grignard Reagent: An aryl halide is reacted with magnesium metal in an ether solvent. youtube.com

Carbonation: The Grignard reagent acts as a nucleophile and attacks the carbon atom of carbon dioxide. youtube.comyoutube.com

Acidification: The resulting magnesium carboxylate is protonated to give the final carboxylic acid. youtube.com

It is important to note that Grignard reagents are highly reactive and sensitive to moisture and protic solvents. Therefore, anhydrous conditions are essential for the success of this reaction. youtube.com

Multi-Step Synthetic Pathways and Advanced Reaction Sequences

The synthesis of this compound can also be accomplished through more elaborate multi-step pathways. These sequences offer flexibility in the introduction of the required functional groups and can be advantageous when specific precursors are more readily available.

From Aminobenzoic Acid Derivatives (e.g., amino group oxidation)

A versatile approach starts with aminobenzoic acid derivatives. For example, para-aminobenzoic acid (PABA) can serve as a starting material. scholarsresearchlibrary.comnih.govnih.gov The synthesis involves a series of transformations, including the protection of the carboxylic acid group, introduction of the bromo and nitro groups, and finally, deprotection and/or oxidation of the amino group.

One possible sequence involves the diazotization of an aminobenzoic acid derivative, followed by a Sandmeyer-type reaction to introduce the bromo group. Subsequent nitration and final manipulation of the functional groups can lead to the target molecule. For instance, 3-Amino-2,4,6-tribromobenzoic acid can be deaminated to form 2,4,6-tribromobenzoic acid. orgsyn.org

Sequential Introduction of Halogen and Nitro Functionalities

A logical and widely used strategy is the sequential introduction of the halogen and nitro groups onto a benzoic acid backbone. The order of these introductions is critical and is dictated by the directing effects of the substituents on the aromatic ring.

For example, starting with 2-bromobenzoic acid, a nitration reaction can be performed to introduce the nitro groups. The bromine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. Careful control of the reaction conditions, such as the nitrating agent (typically a mixture of nitric acid and sulfuric acid) and temperature, is necessary to achieve the desired 4,6-dinitro substitution pattern. quora.com

Alternatively, one could start with a nitrated benzoic acid and then introduce the bromine atom. However, the strong deactivating nature of the nitro groups makes subsequent electrophilic aromatic substitution, such as bromination, challenging. Therefore, the former sequence is generally preferred.

Catalytic Systems in this compound Synthesis

While the core synthetic transformations for this compound often rely on stoichiometric reagents, catalytic systems can play a role in specific steps or alternative synthetic designs.

For instance, in coupling reactions, palladium catalysts are frequently used. While not a direct synthesis of the target molecule itself, if a synthetic route involves the formation of a carbon-carbon bond, a Suzuki-Miyaura coupling could be employed. In such a case, a boronic acid derivative would be coupled with a bromo-substituted precursor in the presence of a palladium catalyst like Pd(PPh3)4.

The development of catalytic methods for the direct and selective C-H functionalization of benzoic acid derivatives represents an active area of research. Such methods could potentially offer more atom-economical and environmentally benign routes to this compound in the future.

Reaction Optimization and Process Intensification in Synthetic Protocols

Optimizing the synthesis of this compound is crucial for improving efficiency, yield, and safety, particularly on an industrial scale.

Reaction Optimization involves systematically varying reaction parameters to find the ideal conditions. This includes:

Temperature Control: Nitration reactions are highly exothermic, and maintaining a low temperature is critical to prevent over-nitration and side product formation.

Reagent Stoichiometry: The molar ratios of the reactants, such as the nitrating agent or oxidizing agent, are carefully adjusted to ensure complete conversion of the starting material while minimizing waste.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) helps determine the optimal reaction time to maximize product formation and avoid degradation.

Process Intensification aims to make chemical processes smaller, safer, and more energy-efficient. For the synthesis of this compound, this could involve:

Flow Chemistry: Conducting reactions in continuous flow reactors instead of traditional batch reactors can offer better temperature control, improved safety for handling hazardous reagents like fuming nitric or sulfuric acid, and easier scalability.

Microwave-Assisted Synthesis: The use of microwave irradiation can sometimes accelerate reaction rates and improve yields for certain steps in the synthesis.

By focusing on these optimization and intensification strategies, the synthesis of this compound can be made more sustainable and economically viable.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4,6 Dinitrobenzoic Acid

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) reactions on the 2-Bromo-4,6-dinitrobenzoic acid ring are highly disfavored. The presence of three strong deactivating groups—two nitro groups and a bromine atom—along with the deactivating carboxylic acid group, renders the aromatic ring extremely electron-deficient. msu.edu Electrophiles, which are electron-seeking species, are repelled by the positively polarized ring. youtube.commasterorganicchemistry.com Consequently, the energy barrier for the formation of the cationic Wheland intermediate is prohibitively high, making standard electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions practically unfeasible under normal conditions. msu.edulumenlearning.com

Nucleophilic Aromatic Substitution Reactions

In stark contrast to its inertness towards electrophiles, the electron-poor nature of the aromatic ring makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgopenstax.org The strong electron-withdrawing nitro groups, positioned ortho and para to the bromine atom, are crucial for this reactivity. They stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed when a nucleophile attacks the ring. libretexts.orgnih.gov

Displacement of the Bromine Moiety by Various Nucleophiles

Common nucleophiles that can displace the bromine include:

Amines: Reaction with primary and secondary amines yields N-substituted 4,6-dinitroanthranilic acid derivatives.

Alkoxides: Treatment with alkoxides, such as sodium methoxide (B1231860) or ethoxide, results in the formation of 2-alkoxy-4,6-dinitrobenzoic acids.

Hydroxide (B78521): Reaction with aqueous hydroxide can produce 2-hydroxy-4,6-dinitrobenzoic acid. libretexts.org

The general mechanism involves two steps: nucleophilic addition to form a resonance-stabilized carbanion, followed by the elimination of the bromide ion to restore aromaticity. openstax.org

Transformations Involving Nitro Groups (e.g., reduction to amino, other modifications)

The nitro groups of this compound can be chemically transformed, most commonly via reduction to amino groups. This conversion is a critical step in the synthesis of various derivatives, as aromatic amines are valuable precursors for dyes, pharmaceuticals, and other specialty chemicals. jsynthchem.com

Selective reduction of one nitro group in the presence of another, the bromine, and the carboxylic acid can be challenging. However, specific reagents and conditions allow for controlled reductions. Reagents such as sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S), known for the Zinin reduction, are often employed for the selective reduction of one nitro group in polynitro-aromatic compounds. stackexchange.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can also be used, though conditions must be carefully controlled to avoid dehalogenation (removal of the bromine atom). wikipedia.org

A variety of reducing agents can be used, each with different levels of selectivity and reactivity. scispace.com

| Reagent System | Functional Group Targeted | Notes |

| Sodium Sulfide (Na₂S) / H₂S | Nitro Group | Often used for selective reduction of one nitro group in polynitro compounds. stackexchange.com |

| Tin(II) Chloride (SnCl₂) / HCl | Nitro Group | A classic method for reducing aromatic nitro groups to amines. wikipedia.org |

| Catalytic Hydrogenation (H₂, Pd/C) | Nitro Group | Effective, but can sometimes lead to dehalogenation under harsh conditions. wikipedia.org |

| Zinc (Zn) or Iron (Fe) / Acid | Nitro Group | Common metals used in acidic media for nitro group reduction. wikipedia.orgscispace.com |

| Sodium Borohydride (NaBH₄) / Catalyst | Nitro Group | Requires a catalyst, such as Ni(PPh₃)₄, to reduce nitro groups. jsynthchem.com |

The reduction of both nitro groups would yield 2-Bromo-4,6-diaminobenzoic acid, a compound with two nucleophilic amino groups and a displaceable bromine, offering further synthetic possibilities.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group of this compound undergoes typical reactions characteristic of this functional group, such as esterification and conversion to acid halides.

Esterification Reactions and Kinetic Studies

This compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction is an equilibrium process, and to drive it towards the product (ester), it is common to use an excess of the alcohol or to remove the water formed during the reaction.

Formation of Acid Halides (e.g., acyl chlorides)

The carboxylic acid can be readily converted into a more reactive acyl chloride. This is typically achieved by treating the acid with thionyl chloride (SOCl₂) or oxalyl chloride. google.comkhanacademy.org The resulting 2-Bromo-4,6-dinitrobenzoyl chloride is a highly reactive intermediate.

The reaction with thionyl chloride is a common laboratory and industrial method, producing the acyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture.

Reaction for Acyl Chloride Formation: C₇H₃BrN₂O₆ + SOCl₂ → C₇H₂BrClN₂O₅ + SO₂ + HCl

This acyl chloride is a valuable synthetic intermediate, reacting readily with nucleophiles such as alcohols to form esters, amines to form amides, and in Friedel-Crafts acylation reactions.

Decarboxylation Pathways and Mechanisms

The thermal decarboxylation of aromatic carboxylic acids is a significant reaction, and the pathway is heavily influenced by the nature and position of substituents on the aromatic ring. While specific studies on the decarboxylation of this compound are not extensively detailed in the literature, the behavior of related nitrobenzoic acids provides a strong basis for understanding its likely reaction pathways.

The thermal decarboxylation of ortho, meta, and para-nitrobenzoic acids has been investigated in solvents like glycerol (B35011) and aniline (B41778). oup.com For m- and p-nitrobenzoic acids, the reaction follows first-order kinetics, with the rate being faster in the more basic solvent, aniline. This suggests a unimolecular electrophilic substitution (S_E1) mechanism. oup.com In this pathway, the acid first deprotonates to form the carboxylate anion. The rate-determining step is the heterolytic cleavage of the C-C bond, which forms a zwitterionic intermediate that is subsequently protonated by the solvent to yield nitrobenzene (B124822) and carbon dioxide. The electron-withdrawing nature of the nitro group destabilizes the incipient carbanion, but the formation of the carboxylate anion is a prerequisite.

In contrast, the decarboxylation of the ortho-isomer, o-nitrobenzoic acid, is thought to proceed via a bimolecular electrophilic substitution (S_E2) mechanism. oup.com This pathway involves the attack of a proton or a protonated solvent molecule on the carbon atom to which the carboxyl group is attached, facilitating the cleavage of the C-C bond. oup.com

For this compound, the presence of two strongly electron-withdrawing nitro groups and a moderately electron-withdrawing bromine atom would significantly increase the acidity of the carboxylic proton, favoring the initial formation of the carboxylate anion. However, these groups would also strongly destabilize the aryl carbanion intermediate required for the S_E1 pathway. The steric hindrance from the ortho-bromo and ortho-nitro groups could also influence the reaction mechanism. Thermal decomposition studies on nitroaromatic compounds indicate that they are prone to decomposition at elevated temperatures. scielo.brrsc.org For instance, the decomposition of nitrobenzoic acid isomers is a single n-order reaction, with a tendency to decompose at high temperatures. scielo.br It is plausible that the decarboxylation of this compound proceeds through a complex mechanism, potentially involving intramolecular interactions or a different pathway altogether under thermal stress.

Table 1: Kinetic Data for the Decarboxylation of Nitrobenzoic Acid Isomers This interactive table provides data from studies on related compounds to infer the behavior of this compound.

| Compound | Solvent | Temperature Range (°C) | Proposed Mechanism | Activation Energy (kcal/mol) | Reference |

| m-Nitrobenzoic Acid | Glycerol | 210-250 | S_E1 | 35.8 | oup.com |

| p-Nitrobenzoic Acid | Glycerol | 210-250 | S_E1 | 40.7 | oup.com |

| o-Nitrobenzoic Acid | Glycerol | 210-250 | S_E2 | 27.5 | oup.com |

| m-Nitrobenzoic Acid | Aniline | 110-140 | S_E1 | 25.5 | oup.com |

| p-Nitrobenzoic Acid | Aniline | 110-140 | S_E1 | 24.3 | oup.com |

Cross-Coupling Reactions Involving the Bromine Center (e.g., Suzuki coupling of derivatives)

The bromine atom on the this compound ring serves as a handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While the carboxylic acid group can interfere with some catalytic cycles, this is often circumvented by converting it to an ester or another less reactive derivative prior to the coupling reaction.

The Suzuki-Miyaura cross-coupling is one of the most widely used reactions for forming C-C bonds. nih.gov It typically involves the reaction of an aryl halide with an organoboron compound, catalyzed by a palladium complex. The reaction is compatible with a wide range of functional groups, although the efficiency can be affected by the electronic nature of the substrates. For an electron-deficient aryl bromide like a derivative of this compound, the oxidative addition step of the palladium(0) catalyst to the C-Br bond is generally facile.

While specific examples of Suzuki coupling with this compound itself are scarce in the surveyed literature, numerous studies demonstrate the successful coupling of other substituted aryl bromides. For instance, fluorescein (B123965) derivatives bearing a bromine moiety have been successfully functionalized using both Suzuki and Sonogashira cross-coupling reactions. mdpi.com Similarly, even sterically hindered or poly-brominated aromatic systems have been shown to undergo Suzuki-Miyaura reactions to produce complex arylated products. researchgate.net Anhydrous conditions and the use of specific bases like potassium trimethylsilanolate (TMSOK) or additives such as trimethyl borate (B1201080) can be employed to enhance reactivity and prevent side reactions like protodeboronation. nih.govnih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This interactive table showcases catalyst systems and conditions from the literature that could be adapted for derivatives of this compound.

| Aryl Bromide Type | Boron Reagent | Catalyst / Ligand | Base | Solvent | Reference |

| Heteroaryl Bromide | Neopentyl Arylboronic Ester | Pd(OAc)₂ / SPhos | TMSOK | Toluene | nih.gov |

| Bromo-fluorescein | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | mdpi.com |

| Heteroaryl Bromide | Heteroaryl Boronic Ester | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | nih.gov |

| Tetrabromo-azepine | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | researchgate.net |

Other Transformation Reactions and Reaction Cascades

Beyond decarboxylation and cross-coupling, the structure of this compound allows for several other chemical transformations. The two nitro groups are strong activating groups for nucleophilic aromatic substitution (S_NAr), making the positions ortho and para to them susceptible to attack by nucleophiles.

In this molecule, the bromine atom at the C2 position is activated by both the C4 and C6 nitro groups. This makes it a good leaving group in S_NAr reactions. Studies on the hydrazinolysis of related compounds like 1-chloro-2,4-dinitrobenzene (B32670) show that they readily undergo substitution. researchgate.net Nucleophiles such as amines, alkoxides, and thiolates can displace the bromide to form a variety of substituted dinitrobenzoic acid derivatives.

The nitro groups themselves can be chemically transformed. Reduction of one or both nitro groups can lead to the corresponding amino or nitroamino compounds. These amino derivatives are versatile intermediates for further reactions, such as diazotization followed by Sandmeyer reactions or azo coupling to form dyes. For example, the related compound 2-bromo-4,6-dinitroaniline (B162937) is a known precursor in dye chemistry. smolecule.com

The carboxylic acid functional group can also undergo its characteristic reactions, such as esterification with alcohols, or conversion to an acyl chloride followed by reaction with amines to form amides. These transformations are often used to modify the molecule's properties or to protect the acid group during other reactions.

A cascade reaction, where multiple bond-forming events occur in a single operation without isolating intermediates, could potentially be designed starting from a derivative of this compound. wikipedia.org For instance, an initial S_NAr reaction could be followed by an intramolecular cyclization involving the carboxylic acid group or a reduced nitro group.

Detailed Mechanistic Elucidation of Key Chemical Transformations

A deeper understanding of the reactions of this compound requires a detailed look at their underlying mechanisms.

Mechanism of Nucleophilic Aromatic Substitution (S_NAr): The S_NAr reaction is a key pathway for this molecule. It proceeds via a two-step addition-elimination mechanism.

Addition: A nucleophile attacks the carbon atom bearing the bromine atom. This attack is facilitated by the strong electron-withdrawing effect of the two nitro groups, which polarize the C-Br bond and stabilize the forming intermediate. This step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the nitro groups.

Elimination: In the second, usually faster step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. The rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific nucleophile, leaving group, and solvent. researchgate.net For a good leaving group like bromide, the formation of the intermediate is often rate-limiting.

Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle for the Suzuki coupling of a this compound derivative (e.g., an ester, R-Br) generally involves three key steps:

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the aryl-bromine bond, forming a palladium(II) intermediate (R-Pd-Br). This step is typically favored for electron-deficient aryl halides.

Transmetalation: The organoboron reagent (R'-B(OR)₂) reacts with the palladium(II) complex in the presence of a base. The base activates the boron compound, facilitating the transfer of the R' group from boron to palladium, displacing the bromide and forming a new diorganopalladium(II) complex (R-Pd-R').

Reductive Elimination: The two organic groups (R and R') couple and are eliminated from the palladium center, forming the new C-C bond in the product (R-R') and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Mechanism of Decarboxylation: As discussed previously, the decarboxylation is likely to follow either an S_E1 or S_E2 pathway, by analogy with other nitrobenzoic acids. oup.com

S_E1 Mechanism: This involves the slow, rate-determining loss of CO₂ from the carboxylate anion to form a highly reactive aryl anion, which is then rapidly protonated by the solvent. The strong electron-withdrawing groups on the ring would make the formation of this aryl anion energetically demanding.

S_E2 Mechanism: This involves a direct attack by a proton source on the ipso-carbon, pushing out the CO₂ molecule in a concerted step. The high substitution on the ring might sterically hinder this approach.

The actual operative mechanism for this compound would likely be a subject of detailed kinetic and computational studies to differentiate between these possibilities and to account for the combined electronic and steric effects of all three substituents.

Derivatives and Analogues of 2 Bromo 4,6 Dinitrobenzoic Acid: Synthesis and Organic Synthetic Utility

Systematic Design and Synthesis of Halogenated Analogues

The strategic introduction of different halogen atoms onto the 2-b-4,6-d-benzoic acid scaffold can significantly influence the reactivity and properties of the resulting analogues. While specific examples of systematic design for this exact compound are not extensively detailed in the provided results, general principles of electrophilic aromatic substitution can be applied. For instance, the nitration of bromobenzene (B47551) or nitrobromobenzene can lead to di-nitro-substituted bromo-benzenes. google.com The conditions for such reactions, including the choice of nitrating and halogenating agents, are crucial for controlling the regioselectivity and yield of the desired halogenated analogue.

| Starting Material | Reagents | Product | Reference |

| Bromobenzene | Sulfuric acid, Nitric acid, Brominating agent | 1,2-dibromo-3,5-dinitrobenzene | google.com |

| p-Nitrobenzene | Sulfuric acid, Ammonium (B1175870) bromide, Nitric acid | 1,2-dibromo-3,5-dinitrobenzene | google.com |

Nitro-Reduced and Amino-Substituted Derivatives

The nitro groups of 2-bromo-4,6-dinitrobenzoic acid are readily susceptible to reduction, providing access to a variety of amino-substituted derivatives. This transformation is a cornerstone in the synthesis of many complex molecules. mdpi-res.comfrontiersin.org The reduction of nitroarenes can be achieved using various reagents, with catalytic hydrogenation and metal-based reducing agents like tin(II) chloride being common methods. nih.gov For example, the reduction of a nitro group to an amino group is a key step in the synthesis of substituted aminobenzo[d]thiazole-6-carboxylic acid derivatives. nih.gov

The resulting amino group can then be further modified. For instance, 2-bromo-4,6-dinitroaniline (B162937) is synthesized from 1,2-dibromo-3,5-dinitrobenzene via ammonolysis. google.com This amino-substituted derivative is a known intermediate for azo dyes. nih.gov The presence of an amino group can also influence the reactivity of other substituents on the aromatic ring. In some cases, an amino group can activate the ring towards nucleophilic substitution of a nitro group, an effect attributed to steric hindrance that twists the nitro group out of the plane of the aromatic ring. researchgate.net

| Starting Material | Reagents | Product | Reference |

| 1,2-dibromo-3,5-dinitrobenzene | Aqueous-ammoniacal medium, Disperser | 2-bromo-4,6-dinitroaniline | google.com |

| Methyl 3-(benzyloxy)-4-nitrobenzoate | SnCl2 | Methyl 4-amino-3-(benzyloxy)benzoate | nih.gov |

Carboxylic Acid Modified Derivatives (e.g., esters, amides, anhydrides)

The carboxylic acid group of this compound offers a versatile handle for derivatization into esters, amides, and anhydrides. These modifications are fundamental in organic synthesis, allowing for the coupling of this aromatic scaffold to other molecules. youtube.comthermofisher.comyoutube.com

Esters can be prepared through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. byjus.com For instance, 3-hydroxy-4-nitrobenzoic acid can be converted to its methyl ester using methanol (B129727) and sulfuric acid. nih.gov

Amides are typically formed by first activating the carboxylic acid, for example, by converting it to an acid chloride, and then reacting it with an amine. researchgate.net The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) is also a common strategy for amide bond formation. thermofisher.com

Anhydrides can be synthesized, though less commonly discussed for this specific molecule in the provided context. General methods involve the reaction of the carboxylic acid with a dehydrating agent or an acid chloride.

These derivatives are not only final products but also key intermediates for further transformations. google.com

| Derivative Type | General Synthesis Method | Reagents | Reference |

| Ester | Fischer Esterification | Alcohol, Acid Catalyst | byjus.com |

| Amide | Acid Chloride Route | Thionyl chloride, Amine | researchgate.net |

| Amide | Coupling Agent Route | Amine, EDAC/DCC | thermofisher.com |

Heterocyclic Ring Formations Utilizing this compound Scaffolds

The functional groups present in this compound and its derivatives serve as excellent precursors for the construction of various heterocyclic ring systems. researchgate.netchim.it The combination of a bromine atom and a carboxylic acid (or its derivatives) on an aromatic ring is a common motif for building fused heterocycles. researchgate.net

For example, 2-bromobenzoic acids or their corresponding acid chlorides can be coupled with nitrogen-containing compounds. Subsequent intramolecular cyclization, often through radical pathways, can lead to the formation of nitrogen heterocycles like isoindolinones and benzolactams. researchgate.net

Furthermore, the nitro groups can participate in or direct cyclization reactions. The reduction of a nitro group to an amine, ortho to another functional group, is a classic strategy for synthesizing heterocycles such as benzimidazoles or benzothiazoles. nih.gov For instance, the cyclization of an ortho-amino-substituted aniline (B41778) with potassium thiocyanate (B1210189) can yield a benzothiazole (B30560) ring. nih.gov Photochemical cyclizations also represent a powerful tool for constructing complex heterocyclic systems from appropriately substituted aromatic precursors. chim.it

Biaryl Compounds and Polyaromatic Systems via Coupling Reactions

The bromine atom on the this compound scaffold is a key functional group for participating in various cross-coupling reactions to form biaryl compounds and larger polyaromatic systems. organic-chemistry.orgnih.gov These reactions are fundamental in modern organic synthesis for constructing carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Hiyama, and Negishi reactions, are widely employed for this purpose. organic-chemistry.org In a typical Suzuki-Miyaura coupling, an aryl halide (like our bromo-substituted benzoic acid derivative) is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. organic-chemistry.org The electronic nature of the substituents on the aromatic rings can influence the reaction's efficiency. The presence of electron-withdrawing nitro groups on the this compound ring can facilitate oxidative addition of the palladium catalyst, a key step in the catalytic cycle.

Under certain conditions, transition-metal-free cross-coupling reactions can also be achieved, often promoted by a strong base like cesium carbonate in a polar aprotic solvent such as DMSO. nih.gov

| Coupling Reaction | Reactants | Catalyst/Promoter | Product Type | Reference |

| Suzuki-Miyaura | Aryl Halide, Arylboronic Acid | Palladium Catalyst, Base | Biaryl | organic-chemistry.org |

| Hiyama | Aryl Halide, Aryltrifluorosilane | Palladium Catalyst | Biaryl | organic-chemistry.org |

| Base-Promoted | Arene, Cyano/Nitro-substituted Aryl Halide | Cs2CO3 in DMSO | Biaryl | nih.gov |

Advanced Characterization Techniques and Spectroscopic Analysis of 2 Bromo 4,6 Dinitrobenzoic Acid

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations and functional groups present in a sample.

Assignment of Fundamental Vibrational Modes

The vibrational modes of 2-Bromo-4,6-dinitrobenzoic acid are numerous and complex, arising from the interplay of the benzene (B151609) ring, the carboxylic acid group, the two nitro groups, and the bromine substituent. By comparing with the spectra of related compounds like 2-amino-5-bromobenzoic acid and 2,4-dinitrobenzoic acid, the fundamental vibrational modes can be assigned with a high degree of confidence ijtsrd.comchemicalbook.com.

The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the benzene ring usually appear as a set of bands in the 1600-1400 cm⁻¹ region. The presence of multiple substituents influences the exact positions and intensities of these bands.

The C-Br stretching vibration is generally found in the lower frequency region of the spectrum, typically between 710 and 505 cm⁻¹ ijtsrd.com. However, its position can be influenced by coupling with other vibrational modes. For instance, in 2-amino-5-bromobenzoic acid, the C-Br stretching mode is identified at 635 cm⁻¹ in the Raman spectrum and 631 cm⁻¹ in the IR spectrum ijtsrd.com.

Identification of Functional Group Signatures

The characteristic vibrations of the functional groups are key to the structural confirmation of this compound.

Carboxylic Acid Group: The most prominent feature of the carboxylic acid group is the C=O stretching vibration, which is expected to appear as a strong band in the FT-IR spectrum, typically in the range of 1720-1680 cm⁻¹. The O-H stretching vibration gives rise to a broad band in the region of 3300-2500 cm⁻¹. The in-plane O-H bending and C-O stretching vibrations are coupled and typically found in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions, respectively.

Nitro Groups: The nitro group has two characteristic stretching vibrations: the asymmetric (ν_as(NO₂)) and symmetric (ν_s(NO₂)) stretching modes. For aromatic nitro compounds, the asymmetric stretch typically appears as a strong band in the 1550-1500 cm⁻¹ region, while the symmetric stretch is observed in the 1355-1315 cm⁻¹ range. The presence of two nitro groups in this compound may lead to a splitting or broadening of these bands. For comparison, 2,4-dinitrobenzoic acid exhibits characteristic nitro group absorptions chemicalbook.com.

Below is a table summarizing the expected FT-IR and FT-Raman vibrational frequencies for this compound based on the analysis of related compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad, Medium-Strong |

| C-H Stretch (Aromatic) | 3100-3000 | Medium-Weak |

| C=O Stretch (Carboxylic Acid) | 1720-1680 | Strong |

| C=C Stretch (Aromatic) | 1600-1400 | Medium-Weak |

| NO₂ Asymmetric Stretch | 1550-1500 | Strong |

| O-H Bend (in-plane) | 1440-1395 | Medium |

| NO₂ Symmetric Stretch | 1355-1315 | Strong |

| C-O Stretch (Carboxylic Acid) | 1320-1210 | Medium |

| C-Br Stretch | 710-505 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. Due to the strong electron-withdrawing effects of the two nitro groups and the bromine atom, these protons will be significantly deshielded and appear at a downfield chemical shift.

Based on the substitution pattern, the proton at the C3 position and the proton at the C5 position are expected. These two protons would likely appear as doublets due to meta-coupling (⁴J_HH), which is typically small (2-3 Hz). The proton at C5 is flanked by two nitro groups and would be expected to be at a lower field than the proton at C3, which is adjacent to the bromine and a nitro group. For comparison, the aromatic protons of 2,4-dinitrobenzoic acid and 1-bromo-4-nitrobenzene (B128438) provide a reference for the expected chemical shift ranges chemicalbook.comchemicalbook.com.

¹³C NMR Chemical Shift Analysis and Structural Elucidation

The ¹³C NMR spectrum of this compound will provide information about the six carbon atoms of the benzene ring and the carbonyl carbon of the carboxylic acid. The chemical shifts are influenced by the nature of the substituents.

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield chemical shift, typically in the range of 165-185 ppm.

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents. The carbons bearing the nitro groups (C4 and C6) will be significantly deshielded. The carbon attached to the bromine atom (C2) will also experience a downfield shift, although the "heavy atom effect" can sometimes lead to a less pronounced shift than expected based on electronegativity alone. The carbon bearing the carboxylic acid group (C1) will also be downfield. The carbons bearing protons (C3 and C5) will be influenced by the adjacent electron-withdrawing groups. Data from related compounds like 2-bromobenzoic acid and 4-bromo-3-nitrobenzoic acid can be used to predict the approximate chemical shifts chemicalbook.com.

A predicted ¹³C NMR chemical shift table is provided below:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 165-185 |

| C1 | 130-140 |

| C2 | 120-130 |

| C3 | 125-135 |

| C4 | 145-155 |

| C5 | 120-130 |

| C6 | 145-155 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are crucial for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the two aromatic protons (H3 and H5), confirming their meta-coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals at H3 and H5 to their corresponding carbon signals, C3 and C5.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key to establishing the long-range connectivity. It shows correlations between protons and carbons that are two or three bonds apart. For instance, the proton at H3 would be expected to show correlations to C1, C2, C4, and C5. The proton at H5 would show correlations to C1, C3, C4, and C6. The carboxylic acid proton, if observable, would show correlations to C1 and the carbonyl carbon. These correlations would provide definitive proof of the substitution pattern on the benzene ring. The principles of these 2D NMR techniques are well-established and their application would be critical for the complete structural elucidation of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound excites electrons from their ground state to higher energy orbitals.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of an organic molecule is determined by its chromophores, which are functional groups that contain valence electrons with low excitation energies. shu.ac.uk In this compound, the benzene ring and the nitro groups act as chromophores. The electronic transitions observed are typically π → π* and n → π* transitions.

π → π transitions:* These occur when an electron in a π bonding orbital is promoted to a π* anti-bonding orbital. uzh.ch These transitions are generally strong and occur at shorter wavelengths.

n → π transitions:* These involve the promotion of an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the nitro groups, to a π* anti-bonding orbital. uzh.ch These transitions are typically weaker and occur at longer wavelengths compared to π → π* transitions.

The specific absorption maxima (λmax) for this compound are influenced by the solvent polarity, which can affect the energy levels of the orbitals involved in the transitions. shu.ac.uk

Optical Properties and Electronic Band Gap Analysis

The optical properties of this compound are directly related to its electronic structure. The energy of the electronic band gap can be estimated from the onset of the absorption in the UV-Vis spectrum. This value provides insight into the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller band gap generally corresponds to absorption at longer wavelengths.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-resolution mass spectrometry provides the precise mass of the parent molecule and its fragments, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable information about the molecule's structure and the relative stability of its fragments.

For bromo-compounds like this compound, the presence of bromine is readily identified by a characteristic isotopic pattern, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. docbrown.info This results in pairs of peaks of similar intensity separated by two mass units for any fragment containing a bromine atom. docbrown.info

X-ray Diffraction Studies

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

For a similar compound, 2-bromo-4,6-dinitroaniline (B162937), the crystal structure was determined to be in the monoclinic space group P 1 21/n 1 with specific unit cell dimensions. nih.gov This type of analysis for this compound would reveal the precise geometry of the molecule in the crystalline state.

Table 1: Crystallographic Data for the Related Compound 2-Bromo-4,6-dinitroaniline nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 6.6955 |

| b (Å) | 7.7720 |

| c (Å) | 16.0608 |

| α (°) | 90 |

| β (°) | 95.4182 |

| γ (°) | 90 |

Powder X-ray Diffraction for Polymorphism and Crystallinity

Powder X-ray diffraction (PXRD) is a powerful tool for analyzing the crystalline nature of a bulk sample and for identifying different polymorphic forms. researchgate.net Polymorphs are different crystalline structures of the same compound, which can have different physical properties. The PXRD pattern is a fingerprint of the crystalline solid. By comparing the diffraction patterns of different batches or preparations of this compound, one could identify the presence of different polymorphs or assess the degree of crystallinity. This technique is crucial in materials science and pharmaceutical development to ensure consistency and control over the solid-state properties of a compound. researchgate.net

Computational Chemistry and Theoretical Investigations on 2 Bromo 4,6 Dinitrobenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular geometries, electronic properties, and spectroscopic data. For 2-bromo-4,6-dinitrobenzoic acid, DFT calculations would provide crucial insights into its structural and electronic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable arrangement, or optimized geometry, provides information about bond lengths, bond angles, and dihedral angles.

For this compound, the geometry would be significantly influenced by the steric and electronic effects of its substituents: the bromine atom, the two nitro groups, and the carboxylic acid group. The benzene (B151609) ring is expected to be nearly planar. However, the bulky bromine atom and the nitro groups adjacent to the carboxylic acid could cause some out-of-plane distortion. The orientation of the carboxylic acid group relative to the benzene ring and the rotational conformation of the nitro groups are key aspects of the conformational analysis.

Due to steric hindrance between the ortho-substituents (bromine and a nitro group) and the carboxylic acid group, the -COOH group is likely to be twisted out of the plane of the benzene ring. This twisting would affect the conjugation between the carboxylic acid and the aromatic system. Similarly, the nitro groups may also be slightly rotated out of the plane to minimize steric repulsion with adjacent substituents.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-N (nitro) Bond Length | ~1.48 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.42 Å |

| C-C (carboxyl) Bond Length | ~1.50 Å |

| O-H (carboxyl) Bond Length | ~0.97 Å |

| C-C-Br Bond Angle | ~120° |

| C-C-N Bond Angle | ~118° - 122° |

| O-C-O (carboxyl) Bond Angle | ~123° |

| C-C-C-O (dihedral) | Twisted |

Note: These values are illustrative and based on typical bond lengths and angles for similar molecules. Actual values would require specific DFT calculations.

Electronic Structure and Charge Distribution Analysis

The electronic structure of this compound is characterized by a highly electron-deficient aromatic ring. The two nitro groups are potent electron-withdrawing groups, and the bromine atom also acts as an electron-withdrawing group through its inductive effect, although it can be a weak pi-donor. The carboxylic acid group is also electron-withdrawing.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. In an MEP map, regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack.

For this compound, the MEP map would likely show intense negative potential around the oxygen atoms of the nitro groups and the carbonyl oxygen of the carboxylic acid. These regions are the most likely sites for interactions with electrophiles or hydrogen bond donors. Conversely, the area around the hydrogen atom of the carboxylic acid and potentially the aromatic protons would exhibit a positive electrostatic potential, indicating sites for nucleophilic attack. The bromine atom would have a region of positive potential on its outermost surface, known as a "sigma-hole," which can participate in halogen bonding.

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. NBO analysis is particularly useful for quantifying hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals.

In this compound, significant hyperconjugative interactions are expected. These would primarily involve the delocalization of electron density from the lone pairs of the oxygen atoms in the nitro and carboxylic acid groups to the antibonding orbitals of the aromatic ring. There would also be interactions between the pi-orbitals of the benzene ring and the antibonding orbitals of the substituents. The strength of these interactions, quantified by the second-order perturbation energy (E(2)), provides a measure of their contribution to the molecule's stability.

Table 2: Predicted Major Hyperconjugative Interactions in this compound from NBO Analysis (Illustrative Data)

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |

| LP(O) of NO₂ | π(C-C) aromatic | High |

| LP(O) of COOH | π(C-C) aromatic | Moderate |

| π(C-C) aromatic | π(C-N) nitro | Moderate |

| LP(Br) | σ(C-C) aromatic | Low |

Note: LP denotes a lone pair. The E(2) values are illustrative and intended to show the expected relative strengths of these interactions.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity. researchgate.net

For this compound, both the HOMO and LUMO are expected to be delocalized over the aromatic system. The strong electron-withdrawing nature of the nitro groups would significantly lower the energies of both the HOMO and LUMO. The HOMO-LUMO gap is anticipated to be relatively small, suggesting that the molecule could be reactive. The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack.

Reactivity Descriptors and Chemical Potential

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. researchgate.net These descriptors provide a more quantitative understanding of the molecule's stability and reactivity.

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -E(LUMO).

Chemical Potential (μ): The escaping tendency of electrons from a system. It is calculated as μ = (E(HOMO) + E(LUMO)) / 2.

Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (E(LUMO) - E(HOMO)) / 2.

Global Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge. It is calculated as ω = μ² / (2η).

For this compound, the presence of multiple electron-withdrawing groups is expected to result in a high electron affinity and a high electrophilicity index, indicating that it is a strong electrophile.

Table 3: Predicted Reactivity Descriptors for this compound (Illustrative Data)

| Descriptor | Formula | Predicted Value (eV) |

| E(HOMO) | - | ~ -8.5 |

| E(LUMO) | - | ~ -4.0 |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | ~ 4.5 |

| Ionization Potential (I) | -E(HOMO) | ~ 8.5 |

| Electron Affinity (A) | -E(LUMO) | ~ 4.0 |

| Chemical Potential (μ) | (E(HOMO)+E(LUMO))/2 | ~ -6.25 |

| Chemical Hardness (η) | (E(LUMO)-E(HOMO))/2 | ~ 2.25 |

| Global Electrophilicity (ω) | μ² / (2η) | ~ 8.68 |

Note: These values are illustrative and based on calculations for similar nitroaromatic compounds. Actual values would require specific DFT calculations.

Predictive Spectroscopy from Quantum Chemical Calculations

Quantum chemical calculations have emerged as an indispensable tool for predicting the spectroscopic properties of molecules like this compound. By simulating spectra, researchers can assign experimental bands, understand the electronic and vibrational transitions, and gain a more comprehensive understanding of the molecule's behavior.

Theoretical calculations of vibrational frequencies, often performed using methods like Density Functional Theory (DFT), allow for the assignment of bands observed in experimental Infrared (IR) and Raman spectra. These calculations can predict the frequencies and intensities of the fundamental vibrational modes of the molecule. For this compound, these calculations help in understanding the vibrations associated with its various functional groups, such as the carboxylic acid, nitro groups, and the carbon-bromine bond within the benzene ring.

No specific calculated vibrational frequency data for this compound was found in the search results.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. By simulating the ¹H and ¹³C NMR spectra of this compound, researchers can predict the chemical shifts of the different nuclei in the molecule. These theoretical predictions are invaluable for assigning the signals in experimentally obtained NMR spectra, providing a detailed picture of the molecule's electronic environment.

No specific simulated NMR chemical shift data for this compound was found in the search results.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for simulating the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations help in understanding the electronic transitions between molecular orbitals, such as π → π* and n → π* transitions, which are responsible for the molecule's absorption of UV and visible light.

No specific computational UV-Vis spectral data for this compound was found in the search results.

Calculation of Molecular Properties (e.g., dipole moment, polarizability, hyperpolarizability)

No specific calculated molecular property data for this compound was found in the search results.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules. By simulating the motions of atoms and molecules over time, MD can provide insights into the conformational changes of the molecule, its solvation properties, and the nature of its intermolecular interactions, which are governed by forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions.

No specific molecular dynamics simulation studies for this compound were found in the search results.

Thermodynamic Property Calculations and Stability Analysis

Computational methods can be used to calculate the thermodynamic properties of this compound, such as its enthalpy of formation, entropy, and Gibbs free energy. These calculations provide valuable information about the molecule's thermodynamic stability and its potential to participate in chemical reactions. By analyzing these properties, researchers can predict the feasibility and spontaneity of reactions involving this compound.

No specific thermodynamic property calculation or stability analysis data for this compound was found in the search results.

Intermolecular Interactions and Supramolecular Chemistry of 2 Bromo 4,6 Dinitrobenzoic Acid

Hydrogen Bonding Networks in Solid-State Structures

The carboxylic acid group is a powerful and predictable director of self-assembly through hydrogen bonding. It is highly probable that 2-Bromo-4,6-dinitrobenzoic acid molecules form robust centrosymmetric dimers in the solid state. This common supramolecular synthon involves the hydroxyl hydrogen of one carboxylic acid group forming a hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice versa. This creates a characteristic R²₂(8) ring motif.

Halogen Bonding Interactions Involving the Bromine Atom

The bromine atom on the aromatic ring introduces the possibility of halogen bonding, a highly directional and increasingly recognized non-covalent interaction. In this interaction, the electropositive region on the bromine atom (the σ-hole) can interact favorably with a Lewis base, such as the oxygen atoms of the nitro groups or the carbonyl oxygen of the carboxylic acid on an adjacent molecule.

π-π Stacking and Other Aromatic Interactions

The electron-deficient nature of the dinitrophenyl ring in this compound makes it a prime candidate for π-π stacking interactions. These interactions would likely occur between the aromatic rings of adjacent molecules, arranged in a parallel-displaced or T-shaped geometry to minimize electrostatic repulsion. The presence of the bulky bromine atom and the out-of-plane twisting of the nitro and carboxylic acid groups will influence the degree of overlap and the distance between the stacked rings.

Furthermore, weak side-on C-Br···π interactions, where the bromine atom of one molecule interacts with the π-system of a neighboring aromatic ring, have been observed in the crystal structure of the closely related 2-Bromo-4,6-dinitroaniline (B162937). nih.gov This type of interaction could also contribute to the cohesion of the crystal lattice in this compound.

Crystal Engineering and Design of Cocrystals and Molecular Salts

The predictable hydrogen bonding of the carboxylic acid group, combined with the potential for halogen bonding and π-π stacking, makes this compound an interesting target for crystal engineering. By introducing a second molecular component, a "coformer," it is possible to design novel crystalline materials, known as cocrystals or molecular salts, with tailored properties.

The formation of a cocrystal versus a molecular salt is dependent on the pKa difference between the carboxylic acid of this compound and the coformer. A small difference typically leads to a cocrystal, where both components remain neutral and interact via hydrogen bonds. A large pKa difference can result in proton transfer from the carboxylic acid to the coformer, forming a molecular salt with ionic interactions.

Studies on similar systems, such as the cocrystals of 2-chloro-4-nitrobenzoic acid with various pharmaceutically relevant compounds, have demonstrated the formation of a variety of heteromeric hydrogen-bonded synthons. nih.gov This suggests that this compound could be a versatile building block for the construction of a wide range of multicomponent crystalline materials with potentially tunable physical and chemical properties.

Influence of Functional Groups on Self-Assembly Processes

The self-assembly of this compound into a specific supramolecular architecture is a direct consequence of the combined influence of its functional groups.

Carboxylic Acid: Acts as the primary and most robust hydrogen bond donor and acceptor, leading to the formation of strong dimers.

Nitro Groups: These strong electron-withdrawing groups influence the acidity of the carboxylic acid, modulate the electron density of the aromatic ring for π-π stacking, and act as hydrogen bond acceptors.

The competition and cooperation between these various intermolecular interactions will ultimately determine the final crystal structure. The specific arrangement of molecules will seek to maximize attractive interactions while minimizing repulsive forces, leading to a thermodynamically stable crystalline form. Understanding these influences is crucial for predicting and controlling the solid-state properties of this and related compounds.

Emerging Research Avenues and Future Directions

Development of Novel and Sustainable Synthetic Methodologies (e.g., Green Chemistry approaches)

Traditional synthetic routes to nitroaromatic compounds often rely on harsh conditions, such as the use of mixed nitric and sulfuric acids, which present significant environmental and safety challenges. nih.govresearchgate.net Future research is poised to develop greener and more sustainable methods for the synthesis of 2-Bromo-4,6-dinitrobenzoic acid.

Green chemistry principles that could be applied include:

Alternative Nitrating Agents: Exploring the use of solid-supported reagents or milder nitrating agents like N2O5 could reduce the reliance on corrosive mixed acids, thereby minimizing acid waste. researchgate.net

Catalytic Systems: The development of robust, recyclable catalysts for both the bromination and nitration steps is a key goal. For instance, metal-modified montmorillonite KSF has shown promise as a reusable catalyst for the nitration of phenolic compounds. organic-chemistry.org

Energy-Efficient Processes: Microwave-assisted and ultrasound-assisted reactions can significantly accelerate reaction times and improve energy efficiency compared to conventional heating methods. researchgate.net

Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives, such as ionic liquids or even water-based systems where feasible, would enhance the environmental profile of the synthesis.

A comparative overview of potential synthetic approaches is presented in the table below.

| Feature | Traditional Synthesis (Hypothetical) | Green Chemistry Approach (Potential) |

| Reagents | Concentrated H2SO4/HNO3, Br2 | Solid acid catalyst, N-Bromosuccinimide (NBS), mild oxidant |

| Solvent | Volatile organic solvents (e.g., CCl4) | Ionic liquids, supercritical CO2, or solvent-free conditions |

| Energy Input | Conventional heating (reflux) | Microwave irradiation or sonication |

| Byproducts | Significant acidic waste, HBr | Recyclable catalyst, reduced waste streams |

| Safety | High exothermicity, corrosive reagents | Improved temperature control, less hazardous materials |

Exploration of Unique Reactivity Profiles and Catalytic Applications

The unique arrangement of functional groups in this compound—a carboxylic acid, a bromine atom, and two electron-withdrawing nitro groups—suggests a rich and underexplored reactivity profile.

Future research could focus on:

Decarboxylative Cross-Coupling: The carboxylic acid group could serve as a handle for decarboxylative cross-coupling reactions, enabling the introduction of the 2-bromo-4,6-dinitrophenyl moiety into more complex molecular architectures. 2,4-Dinitrobenzoic acid has been used as a reactant in such transformations. sigmaaldrich.com